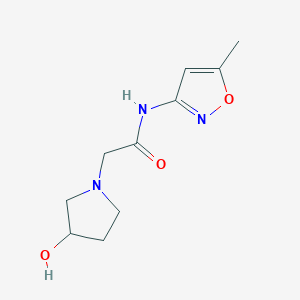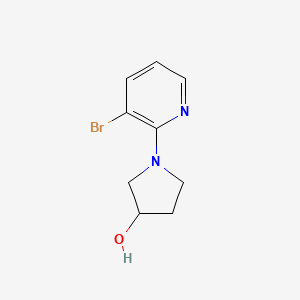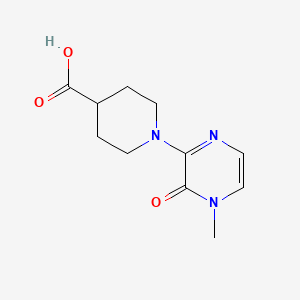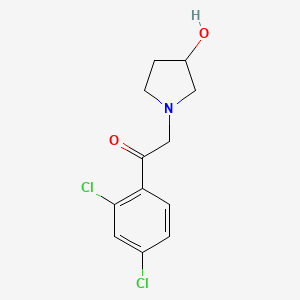
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, commonly referred to as 2,4-DCPE, is a synthetic compound that has been used in a wide range of scientific and industrial applications. It is a phenyl-substituted pyrrolidinone derivative with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. 2,4-DCPE is a versatile compound that can be used for both research and industrial applications, due to its ability to interact with a wide range of biological targets.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds involve the creation of chromophore architectures for applications in nonlinear optics and electrooptic responses. These studies emphasize the importance of molecular structure in determining the physicochemical and optical properties of materials (Facchetti et al., 2006).
- Research on the synthesis and antifungal activity of new derivatives highlights the potential of these compounds in developing antifungal agents. Novel derivatives showed significant inhibition against various fungal strains, demonstrating the compound's utility in addressing fungal infections (Ruan et al., 2011).
Chemical Properties and Applications
- A study on the facile synthesis of a novel compound related to "1-(2,4-Dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one" described the process and characterization, including 1H NMR, MS, and FTIR techniques, highlighting the compound's relevance in chemical synthesis and potential applications in material science (Ünaleroğlu et al., 2002).
- Biotransformation studies involving a new Acinetobacter sp. isolate for the enantioselective synthesis of a chiral intermediate demonstrate the compound's role in producing enantiomerically pure substances, crucial for drug development and synthesis of biologically active compounds (Miao et al., 2019).
Magnetic and Electrochemical Properties
- Investigations into the magnetic properties of related compounds have led to the elucidation of magnetostructural correlations, providing insight into the design of molecular materials with specific magnetic behaviors. These studies contribute to the field of material science, particularly in the development of magnetic and electrooptic devices (Song et al., 2014).
Biological Activity
- The synthesis and biological evaluation of derivatives have been explored for their potential anti-inflammatory activities, showcasing the utility of this compound in the development of therapeutic agents targeting inflammation-related disorders (Rehman et al., 2022).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-1-2-10(11(14)5-8)12(17)7-15-4-3-9(16)6-15/h1-2,5,9,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHAYWQPVYCSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



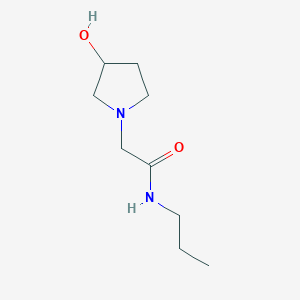



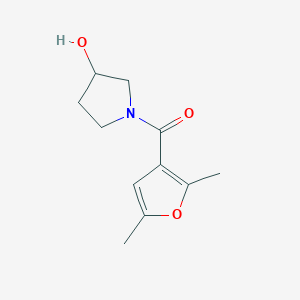
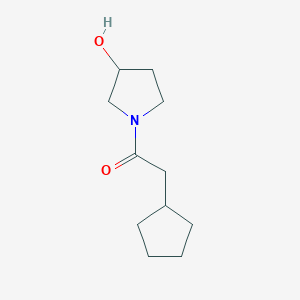
![3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline](/img/structure/B1468581.png)


![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)
